

Independent Verification of Published TAI-1 Research Data: A Comparative Guide

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Compound of Interest

Compound Name: TAI-1

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thymosin Alpha 1 (**TAI-1**) performance with alternative therapies, supported by experimental data from published research.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical trials on **TAI-1** and its alternatives across various conditions.

Sepsis

Table 1: Efficacy of **TAI-1** in Sepsis

Trial/Study Type	Patient Population	Treatment Group (TAI-1)	Control Group	Outcome	Result	Citation
Meta-analysis (11 RCTs)	1927 patients with sepsis	TAI-1 + Standard Care	Placebo + Standard Care	28-day Mortality	Odds Ratio: 0.73 (95% CI: 0.59-0.90)	[1]
Multicenter RCT (ETASS)	361 patients with severe sepsis	TAI-1 + Standard Care	Placebo + Standard Care	28-day Mortality	26.0% vs. 35.0% (p=0.062)	[2]
Multicenter RCT (TESTS)	1089 adults with sepsis	TAI-1 + Standard Care	Placebo + Standard Care	28-day All-Cause Mortality	23.4% vs. 24.1% (HR 0.97, 95% CI 0.76-1.24)	[3] [4]

Non-Small Cell Lung Cancer (NSCLC)

Table 2: Efficacy of **TAI-1** in Combination with Chemotherapy for Advanced NSCLC

Trial/Study	Patient Population	Treatment Group	Control Group	Outcome	Result	Citation
Hou et al., 2007	68 patients with stage IIIb/IV NSCLC	TAI-1 + NP Regimens	NP Regimens alone	Response Rate	Higher in treatment group (not statistically significant)	[5]
Hou et al., 2007	68 patients with stage IIIb/IV NSCLC	TAI-1 + NP Regimens	NP Regimens alone	Clinical Benefit Rate	Higher in treatment group (not statistically significant)	[5]
Hou et al., 2007	68 patients with stage IIIb/IV NSCLC	TAI-1 + NP Regimens	NP Regimens alone	Median Time to Progression	7.1 months vs. 5.8 months	[5]
Retrospective Study	Stage I-III NSCLC patients	Adjuvant TAI-1	No TAI-1	Survival Benefit	Increased in TAI-1 group	[6]
Propensity Score-Matched Analysis	5746 patients with R0-resected stage IA–IIIA NSCLC	Adjuvant TAI-1	No TAI-1	5-year Disease-Free Survival	Significantly higher in TAI-1 group	[7]
Propensity Score-Matched Analysis	5746 patients with R0-resected stage IA–IIIA NSCLC	Adjuvant TAI-1	No TAI-1	5-year Overall Survival	Significantly higher in TAI-1 group	[7]

Hepatocellular Carcinoma (HCC)

Table 3: Efficacy of **TAI-1** in HBV-Related HCC

Trial/Study Type	Patient Population	Treatment Group	Control Group	Outcome	Result	Citation
Propensity Score Matching Analysis	468 patients with solitary HBV-related HCC after curative resection	TAI-1 therapy	No TAI-1 therapy	5-year Overall Survival	55.5% vs. 47.2%	[8]
Propensity Score Matching Analysis	468 patients with solitary HBV-related HCC after curative resection	TAI-1 therapy	No TAI-1 therapy	5-year Recurrence-Free Survival	58.2% vs. 32.6%	[8]
Retrospective Study	Patients with unresectable HCC	TAI-1 + Lenvatinib + Sintilimab	Lenvatinib + Sintilimab	Objective Response Rate	55.8% vs. 34.7%	[9] [10]
Retrospective Study	Patients with unresectable HCC	TAI-1 + Lenvatinib + Sintilimab	Lenvatinib + Sintilimab	Disease Control Rate	76.7% vs. 59.2%	[9] [10]

Malignant Melanoma

Table 4: Efficacy of Dacarbazine (DTIC) with or without Immunomodulators in Malignant Melanoma

Trial/Study Type	Patient Population	Treatment	Outcome	Result	Citation	:---	:---	:---	:---	:---	Meta-Analysis
Patients with advanced metastatic melanoma DTIC-based combination therapies Overall Response Rate Risk Ratio: 1.60 (95% CI: 1.27–2.01) vs. DTIC alone											
[11] Meta-Analysis Patients with advanced metastatic melanoma DTIC-based combination therapies 1-year Survival Risk Ratio: 1.26 (95% CI: 1.14–1.39) vs. DTIC alone											
[11] Clinical Trial 136 patients with disseminated malignant melanoma DTIC-based chemoimmunotherapy Overall Response Rate 32% (95% CI: 24-40%)											
[12] Clinical Trial 136 patients with disseminated malignant melanoma DTIC-based chemoimmunotherapy Complete Remission Rate 13%											
[12] Clinical Trial 136 patients with disseminated malignant melanoma DTIC-based chemoimmunotherapy Median Overall Survival 6 months											
[12] Pooled Analysis 1390 patients receiving DTIC alone DTIC monotherapy Objective Response Rate 15.3%											
[13]											

Chronic Hepatitis B

Table 5: Efficacy of Interferon-alpha in Chronic Hepatitis B

Trial/Study Type	Patient Population	Treatment	Outcome	Result	Citation
Registration Studies	HBeAg positive patients	Pegylated Interferon- α (1 year)	HBeAg Seroconversion	29-32% at 6 months post-treatment	[14]
Registration Studies	HBeAg positive patients	Pegylated Interferon- α (1 year)	HBsAg Seroconversion	3-5%	[14]
Phase III Trial	HBeAg negative patients	Pegylated Interferon- α 2a (48 weeks)	Sustained Virological Response	20% at 6 months post-treatment	[14]
Phase III Trial	HBeAg negative patients	Pegylated Interferon- α 2a (48 weeks)	HBsAg Loss	3%	[14]
Long-term Follow-up	Responders to IFN- α 2a	Sustained Viral Clearance	Sustained Response Rate	88%	[15]
Long-term Follow-up	Responders to IFN- α 2a	Sustained Viral Clearance	HBsAg Loss	30%	[15]
OSST Trial	CHB patients switching from ETV	48-week PEG-IFN- α 2a therapy	Undetectable Serum HBV DNA	72.0%	[16]
OSST Trial	CHB patients on continuous ETV	Continuous ETV therapy	Undetectable Serum HBV DNA	97.8%	[16]

Experimental Protocols

TAI-1 Administration in Sepsis (ETASS Trial)

- Study Design: A multicenter, single-blind, randomized, and controlled trial.
- Patient Population: 361 patients with severe sepsis.
- Treatment Protocol: The treatment group (n=181) received Thymosin Alpha 1. The control group (n=180) received a placebo.
- Primary Outcome: 28-day all-cause mortality.
- Statistical Analysis: A sample size of 334 was calculated to detect a reduction in 28-day mortality from 50% to 35% with 80% power and a two-sided alpha error of 5%. Proportions were compared using the chi-square test or Fisher's exact test.[\[2\]](#)

TAI-1 Administration in NSCLC

- Study Design: A study involving 68 patients with stage IIIB/IV NSCLC randomly divided into a treatment and control group.
- Treatment Protocol: The treatment group received **TAI-1** combined with NP regimens (Vinorelbine and Cisplatin). The control group received NP regimens alone.
- Observed Indexes: Response rate, clinical benefit rate, time to progression, amendment rate of clinical symptoms, quality of life, and side effects.[\[5\]](#)

Dacarbazine Administration in Melanoma

- Study Design: A clinical trial involving 136 patients with disseminated malignant melanoma treated with five different regimens.
- Treatment Protocol: Combinations of dacarbazine (DTIC) with other cytotoxic agents or alpha-interferon.
- Primary Outcomes: Response rate and overall survival.[\[12\]](#)

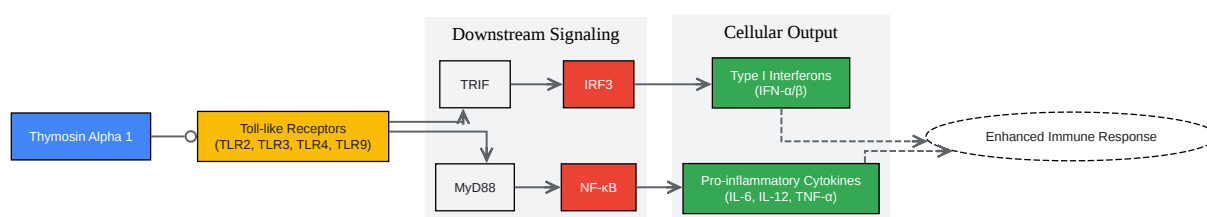
Pegylated Interferon-alpha Administration in Chronic Hepatitis B

- Treatment Protocol: Pegylated interferon- α (PEG-IFN- α) is typically administered at a dose of 180 μg weekly for 48 weeks for both HBeAg-negative and HBeAg-positive disease.[14]
- Response Definition: A sustained off-treatment virological response is often defined as HBV DNA <400 copies/mL at 6 months post-treatment.[14]

Signaling Pathways and Experimental Workflows

TAI-1 Signaling Pathway

TAI-1 is known to exert its immunomodulatory effects by interacting with Toll-like receptors (TLRs) on immune cells, such as dendritic cells and macrophages. This interaction triggers downstream signaling cascades, leading to the activation of transcription factors like NF- κB and IRF3. These transcription factors then induce the expression of various cytokines and co-stimulatory molecules, ultimately enhancing both innate and adaptive immune responses.

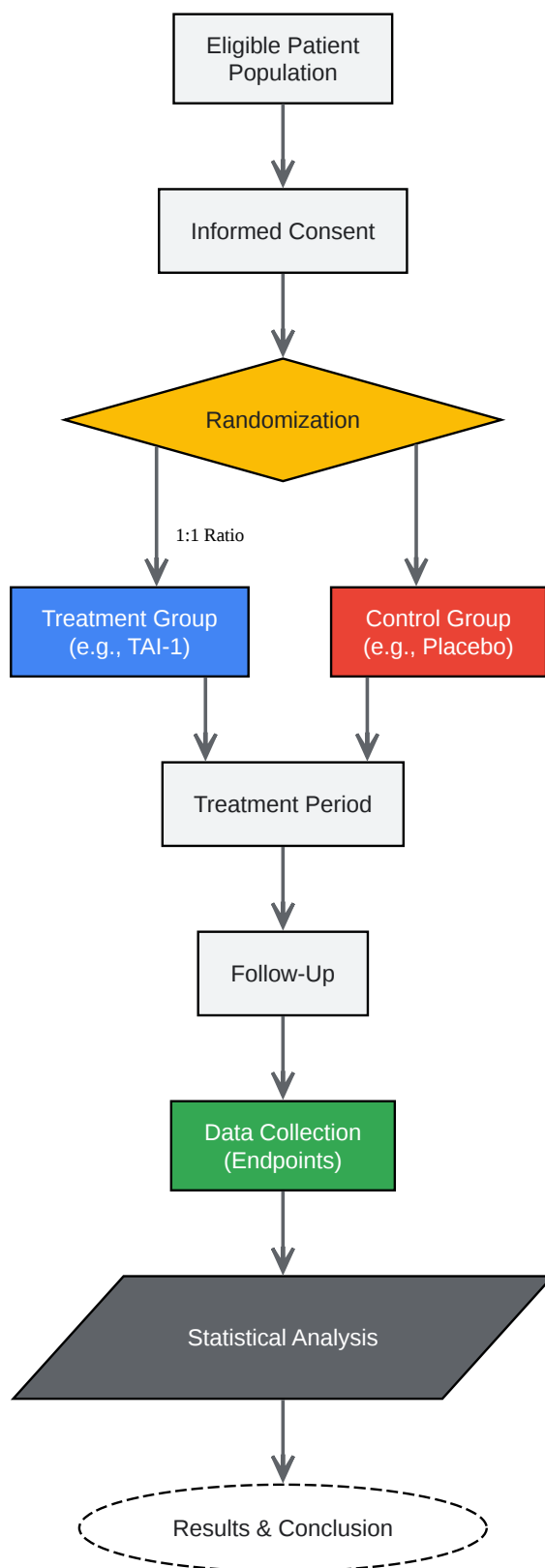


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Caption: **TAI-1** interaction with TLRs and downstream signaling.

General Experimental Workflow for a Randomized Controlled Trial

The following diagram illustrates a typical workflow for a randomized controlled trial (RCT), a common methodology in the cited clinical research.



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Caption: A typical workflow for a randomized controlled trial.

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